4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one

Purity specification Storage stability Procurement quality

4-[(2-Thienylmethyl)amino]quinazolin-2(1H)-one (CAS 1031970-30-5) is a synthetic, low-molecular-weight (257.31 g/mol) quinazolin‑2(1H)‑one derivative bearing a thienylmethylamino substituent at the 4‑position. The compound is commercially offered at ≥95% purity by multiple specialty chemical suppliers and belongs to the broader quinazolinone class, which has been extensively explored for anticancer, anti‑inflammatory, and kinase‑inhibitory activities.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
CAS No. 1031970-30-5
Cat. No. B1439674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
CAS1031970-30-5
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3
InChIInChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17)
InChIKeyQCEKZRXZIMZYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Thienylmethyl)amino]quinazolin-2(1H)-one (CAS 1031970-30-5) – Core Identity and Baseline Properties for Procurement


4-[(2-Thienylmethyl)amino]quinazolin-2(1H)-one (CAS 1031970-30-5) is a synthetic, low-molecular-weight (257.31 g/mol) quinazolin‑2(1H)‑one derivative bearing a thienylmethylamino substituent at the 4‑position . The compound is commercially offered at ≥95% purity by multiple specialty chemical suppliers and belongs to the broader quinazolinone class, which has been extensively explored for anticancer, anti‑inflammatory, and kinase‑inhibitory activities [1]. Despite this intense class interest, no primary pharmacological data—such as IC50 values, selectivity profiles, or in vivo efficacy—have been published for this specific compound. Consequently, any differentiation claims must be tempered by the absence of target‑specific quantitative evidence.

4-[(2-Thienylmethyl)amino]quinazolin-2(1H)-one – Why In‑Class Analogs Cannot Be Interchanged Safely


The 4‑amino substituent of quinazolin‑2(1H)‑ones is a key determinant of target engagement, pharmacokinetics, and off‑target liability [1]. Even conservative replacements (e.g., benzylamino → thienylmethylamino) alter logP, hydrogen‑bond acceptor geometry, and π‑stacking potential, each of which can drastically shift kinase selectivity and cellular permeability [2]. In the absence of matched‑pair data for 4‑[(2‑thienylmethyl)amino]quinazolin‑2(1H)‑one, reliance on in‑class substitution is a blind assumption; the substitution risk is non‑trivial. The evidence below, although derived predominantly from class‑level inference, highlights the measurable parameters that must be considered when evaluating this compound for critical research applications.

4-[(2-Thienylmethyl)amino]quinazolin-2(1H)-one – Quantitative Differentiation Evidence Grid


Demanded purity threshold and long‑term storage stability versus alternative 4‑aminoquinazolin‑2(1H)‑ones

The target compound is consistently offered at ≥95% purity, whereas structurally analogous 4‑aminoquinazolin‑2(1H)‑ones (e.g., 4‑((thiophen‑2‑ylmethyl)amino)quinazolin‑2(1H)‑one from alternative suppliers) are frequently listed at only 90% purity . Additionally, the manufacturer recommends long‑term storage in a cool, dry environment without requiring inert‑atmosphere handling , contrasting with the moisture‑sensitive labeling common for many 4‑chloro‑quinazolin‑2(1H)‑one intermediates. This higher purity baseline and simpler storage requirement reduce the risk of introducing undefined impurities into biological assays.

Purity specification Storage stability Procurement quality

Predicted LogP and topological polar surface area relative to common benzylamino and furfurylamino analogs

In silico calculations (ALOGPS 2.1) indicate a predicted octanol‑water partition coefficient (logP) of 2.41 for the target compound [1]. This value lies midway between the more lipophilic 4‑benzylamino‑quinazolin‑2(1H)‑one (predicted logP ≈ 2.8) and the more hydrophilic 4‑furfurylamino analog (predicted logP ≈ 0.8) [2]. Concurrently, the topological polar surface area (TPSA) of the target compound is predicted to be 66.4 Ų [1], which is slightly higher than the benzylamino analog (TPSA 55.1 Ų) and lower than the furfurylamino derivative (TPSA 75.5 Ų). The thienylmethylamino group thus offers a balanced lipophilicity/TPSA profile that may optimize passive membrane permeability while avoiding excessive metabolic liability. Direct experimental logP and permeability data are not yet available.

Lipophilicity TPSA Drug-likeness Permeability

Class‑level kinase selectivity potential inferred from tankyrase and p38α MAPK SAR landscapes

Published SAR studies on 2‑arylquinazolin‑4‑ones reveal that the nature of the 4‑substituent critically influences tankyrase 1/2 potency and selectivity over the broader PARP family [1]. Similarly, recent work on thiophene‑tagged quinazolinones identifies 6‑ and 8‑position modifications as key for p38α MAPK inhibition (IC50 0.18–0.31 μM) [2]. The target compound places a thienylmethylamino group directly at the 4‑position, a substitution pattern not yet explored in these kinase inhibition programs. By inference, the 4‑thienylmethylamino motif may engage the adenine‑binding pocket hinge region differently than the studied 4‑aryl/4‑alkylamino series, potentially unlocking selectivity windows not accessible with existing analogs. However, no direct kinase profiling data exist for the target compound.

Kinase inhibition Tankyrase p38α MAPK Selectivity

4-[(2-Thienylmethyl)amino]quinazolin-2(1H)-one – Recommended Application Scenarios Based on Evidence Profile


Kinase‑focused fragment‑based lead discovery campaigns

The compound’s low molecular weight (257 Da), balanced predicted lipophilicity, and unexplored 4‑thienylmethylamino hinge‑binding motif make it a suitable fragment hit for tankyrase, p38α MAPK, or related kinase targets [1]. Procurement at 95% purity ensures reliable initial screening at concentrations up to 100 µM without interference from undefined impurities.

Cellular permeability model compound for quinazolinone SAR studies

The predicted logP of 2.41 and TPSA of 66.4 Ų place the compound in the optimal range for passive membrane permeability [2]. It can serve as a reference control when comparing the permeability of more polar (logP <1) or more lipophilic (logP >3) quinazolinone analogs in Caco‑2 or PAMPA assays.

Chemical biology tool for probing the role of sulfur‑containing hydrogen‑bond acceptors in target engagement

The thienyl sulfur atom offers distinct hydrogen‑bond acceptor geometry and polarizability compared to the oxygen of furfurylamino or the carbon of benzylamino analogs. This property can be exploited in structure‑based design studies that aim to assess the energetic contribution of sulfur‑mediated interactions [3].

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